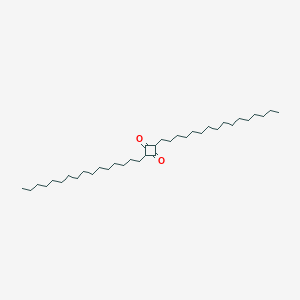
2,4-Dihexadecylcyclobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihexadecylcyclobutane-1,3-dione is a specialized organic compound characterized by its cyclobutane ring structure with two hexadecyl groups attached at the 2 and 4 positions
Preparation Methods
The synthesis of 2,4-Dihexadecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexadecyl-substituted ketones with suitable reagents to form the cyclobutane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and consistency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
2,4-Dihexadecylcyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,4-Dihexadecylcyclobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and lipid bilayer formation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism by which 2,4-Dihexadecylcyclobutane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic hexadecyl chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The cyclobutane ring structure may also interact with specific protein binding sites, influencing biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2,4-Dihexadecylcyclobutane-1,3-dione include other cyclobutane derivatives with varying alkyl chain lengths and substitutions. For example:
2,4-Diethylcyclobutane-1,3-dione: This compound has shorter ethyl chains, resulting in different physical and chemical properties.
2,4-Dioctadecylcyclobutane-1,3-dione: With longer octadecyl chains, this compound may exhibit enhanced hydrophobic interactions and different solubility characteristics.
The uniqueness of this compound lies in its specific chain length and the resulting balance between hydrophobicity and reactivity, making it suitable for a range of applications.
Properties
CAS No. |
54036-05-4 |
|---|---|
Molecular Formula |
C36H68O2 |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
2,4-dihexadecylcyclobutane-1,3-dione |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)34(36(33)38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI Key |
DDYMNEVBQNZSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















